
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine is a pyrazole-based tripodal tetraamine ligand. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The unique structure of this compound allows it to coordinate through multiple nitrogen atoms, providing a robust framework for metal complexation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine can be synthesized through a multi-step process involving the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole-1-carbaldehyde with N,N-bis(pyrazol-1-ylmethyl)amine under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as cobalt, zinc, and copper.
Substitution Reactions: The pyrazole rings can participate in electrophilic substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as cobalt chloride, zinc perchlorate, and copper chloride in solvents like acetonitrile or water.
Substitution Reactions: May require electrophilic reagents such as halogens or nitro compounds under controlled conditions.
Major Products
Metal Complexes: Coordination with metal ions results in the formation of stable metal-ligand complexes.
Functionalized Ligands: Substitution reactions yield various functionalized derivatives of the original ligand.
Aplicaciones Científicas De Investigación
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable metal complexes for studying metal-ligand interactions.
Biological Studies: Investigated for its potential as a metalloenzyme model due to its ability to mimic the coordination environment of natural enzymes.
Material Science: Employed in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination stabilizes the metal center and facilitates various catalytic and biological processes. The ligand’s structure allows for the formation of multiple coordination bonds, enhancing the stability and reactivity of the resulting metal complexes .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine: Similar tripodal tetraamine ligand with an ethyl linker.
N,N-bis(1H-pyrazol-1-ylmethyl)amine: A simpler ligand with fewer pyrazole rings.
Uniqueness
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine stands out due to its unique tripodal structure, which provides enhanced stability and coordination ability compared to simpler ligands. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry and catalysis .
Propiedades
Número CAS |
85264-48-8 |
|---|---|
Fórmula molecular |
C12H15N7 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine |
InChI |
InChI=1S/C12H15N7/c1-4-13-17(7-1)10-16(11-18-8-2-5-14-18)12-19-9-3-6-15-19/h1-9H,10-12H2 |
Clave InChI |
HYOJQGHREHOFOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CN(CN2C=CC=N2)CN3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


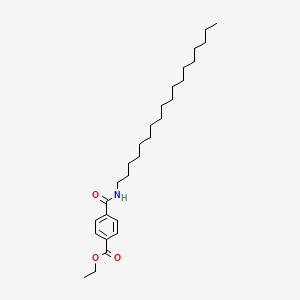
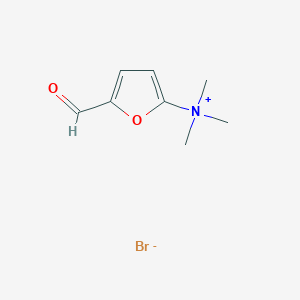
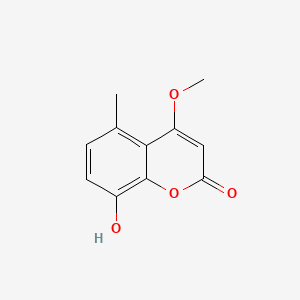



![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
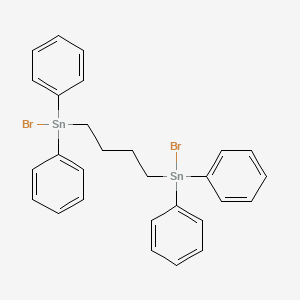
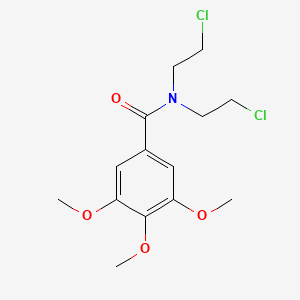
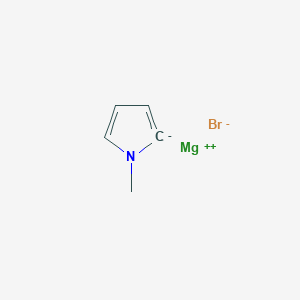
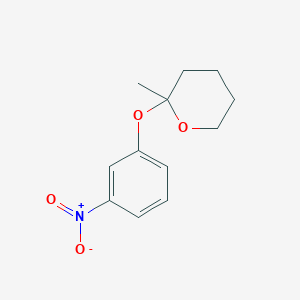
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
